5-Bromo-3-phenyl salicylic acid

Vue d'ensemble

Description

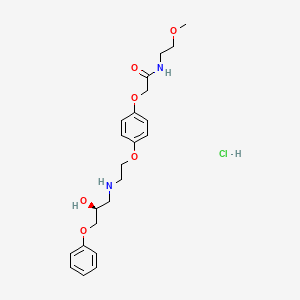

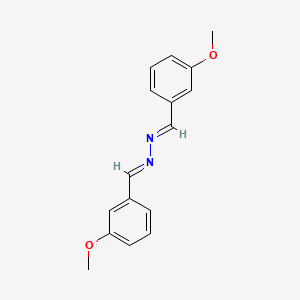

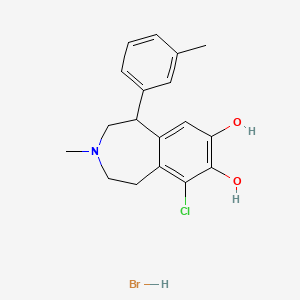

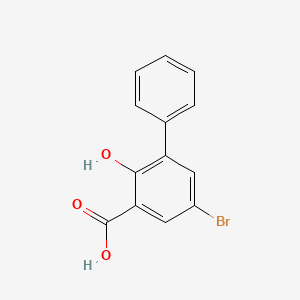

5-Bromo-3-phenyl salicylic acid is a compound with the molecular formula C13H9BrO3 and a molecular weight of 293.1 . It is an inhibitor of the aldo-keto reductase (AKR) enzymes, a family of related NADPH-dependent oxidoreductases . This compound selectively inhibits AKR1C1 over AKR1C2 and AKR1C3 .

Synthesis Analysis

The synthesis of 5-Bromo-3-phenyl salicylic acid involves targeting a nonconserved hydrophobic pocket in the active site of AKR1C1 . The additional phenyl group of this compound results in improved potency over the structurally similar 3alpha-hydroxysteroid dehydrogenase isoform (AKR1C2) .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenyl salicylic acid includes a phenyl ring that forms additional van der Waals interactions with residues Phe311, Leu308, and Leu54 . It is also found to be hydrogen bonded to His117, Tyr55, and His222 .Chemical Reactions Analysis

5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM) . It does not inhibit AKR1C4 at 100 µM .Physical And Chemical Properties Analysis

5-Bromo-3-phenyl salicylic acid is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 20 mg/ml in DMSO, and 3 mg/ml in ethanol .Applications De Recherche Scientifique

- AKR1C1 is an enzyme involved in steroid metabolism. It metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone .

- 5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (Ki = 1.97 µM) and AKR1C3 (Ki = 21 µM) .

- AKR1C1 has implications in cancer. Altered expression of AKR1C1 has been observed in human breast carcinoma .

- 5-Bromo-3-phenyl salicylic acid has been identified as a brominated disinfection byproduct formed during the chlorination of saline sewage effluents .

Aldo-Keto Reductase (AKR1C1) Inhibition

Cancer Research

Neuroactive Steroids and Brain Function

Disinfection Byproduct Research

Synthetic Chemistry

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-3-phenyl salicylic acid is the enzyme aldo-keto reductase 1C1 (AKR1C1) . AKR1C1 is a member of the aldo-keto reductase (AKR) family of enzymes, which are NADPH-dependent oxidoreductases . This enzyme metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone .

Mode of Action

5-Bromo-3-phenyl salicylic acid selectively inhibits AKR1C1 . The inhibition constant (Ki) for AKR1C1 is 140 nM . This means that the compound binds to the enzyme and prevents it from catalyzing its normal reactions.

Biochemical Pathways

The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid affects the metabolism of progesterone . Normally, AKR1C1 converts progesterone to 20α-hydroxy progesterone, an inactive progestin . By inhibiting AKR1C1, the compound prevents this conversion, potentially leading to increased levels of progesterone.

Pharmacokinetics

The compound is soluble in dmf and dmso, suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid can have several effects at the molecular and cellular levels. For example, it can lead to increased levels of progesterone, as the conversion to 20α-hydroxy progesterone is blocked . Additionally, AKR1C1 has been implicated in cancer and in the processing of neuroactive steroids involved in brain function . Therefore, inhibiting this enzyme could potentially affect these processes as well.

Action Environment

The action of 5-Bromo-3-phenyl salicylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances that can bind to AKR1C1 might influence the compound’s ability to inhibit this enzyme

Safety and Hazards

Orientations Futures

The future directions of 5-Bromo-3-phenyl salicylic acid could involve further exploration of its inhibitory effects on AKR1C1 and its potential implications in cancer and the processing of neuroactive steroids .

Relevant Papers The relevant papers retrieved provide further insights into the properties and potential applications of 5-Bromo-3-phenyl salicylic acid . These papers discuss the characterization of a human 20α-hydroxysteroid dehydrogenase , the expression of progesterone metabolizing enzyme genes , and the reversal of inflammation-associated dihydrodiol dehydrogenases overexpression and drug resistance in nonsmall cell lung cancer cells .

Propriétés

IUPAC Name |

5-bromo-2-hydroxy-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQWWRUNBHYQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626874 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

99514-99-5 | |

| Record name | 5-Bromo-2-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.